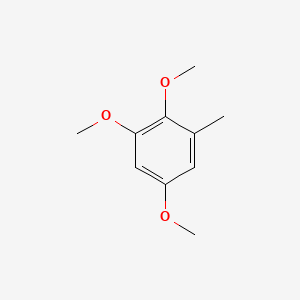
2,3,5-Trimethoxytoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethoxytoluene is a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1. Pharmaceutical Intermediates
2,3,5-Trimethoxytoluene serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in the production of ubiquinone derivatives, which are vital for cardiovascular health. Ubiquinone (Coenzyme Q10) and its synthetic analogs like idebenone are known for their antioxidant properties and are used in treating conditions related to oxidative stress .
Case Study: Synthesis of Ubiquinone Derivatives
Research has shown that this compound can be synthesized from biomass-derived compounds through environmentally friendly methods. This approach not only enhances yield but also reduces the environmental impact associated with traditional synthetic routes .
2. Antioxidant Properties
Studies have indicated that compounds like this compound exhibit antioxidant activity, which can be beneficial in preventing cellular damage caused by free radicals. This property is particularly valuable in developing nutraceuticals aimed at promoting health and wellness .
Environmental Applications
1. Volatile Organic Compounds (VOCs) Analysis
this compound has been identified among the primary VOCs absorbed in biological studies involving herbal extracts. Its distribution and metabolism were analyzed in vivo, providing insights into its potential effects on human health when derived from natural sources .
Table: Distribution of VOCs in Biological Studies
| Compound | Absorption Rate | Biological Sample |
|---|---|---|
| This compound | High | Rat Plasma |
| Methyleugenol | Very High | Rat Plasma |
| Safrole | Moderate | Rat Plasma |
| 3,4,5-Trimethoxytoluene | Moderate | Rat Plasma |
Organic Synthesis
1. Chemical Intermediate
In organic synthesis, this compound is utilized as a precursor for various chemical reactions. Its methoxy groups make it a versatile building block for synthesizing more complex molecules used in materials science and agrochemicals .
Case Study: Synthesis Pathways
Recent advancements have highlighted efficient methods to synthesize this compound from renewable resources like biomass pyrolysis oil. This method not only lowers production costs but also aligns with sustainable chemistry practices .
Toxicological Studies
Despite its applications, understanding the safety profile of this compound is crucial. Toxicological assessments indicate that while it is not classified as harmful by ingestion based on current evidence, allergic reactions can occur upon contact with skin . Continuous monitoring and research are necessary to ensure safe usage in consumer products.
Propiedades
Número CAS |
38790-14-6 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1,2,5-trimethoxy-3-methylbenzene |
InChI |
InChI=1S/C10H14O3/c1-7-5-8(11-2)6-9(12-3)10(7)13-4/h5-6H,1-4H3 |
Clave InChI |
HLFDEAPOXFIBPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)OC)OC |
SMILES canónico |
CC1=CC(=CC(=C1OC)OC)OC |
Key on ui other cas no. |
38790-14-6 |
Sinónimos |
2,3,5-trimethoxytoluene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















